molecular formula C13H14O3S B11812304 4-Butoxybenzo[b]thiophene-6-carboxylic acid

4-Butoxybenzo[b]thiophene-6-carboxylic acid

Katalognummer: B11812304
Molekulargewicht: 250.32 g/mol
InChI-Schlüssel: GQIJUMHELNXNLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butoxybenzo[b]thiophene-6-carboxylic acid is an organic compound that belongs to the class of benzo[b]thiophenes These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring The presence of a butoxy group at the 4-position and a carboxylic acid group at the 6-position makes this compound unique

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxybenzo[b]thiophene-6-carboxylic acid can be achieved through several methods. One common approach involves the condensation of a thiophene derivative with a benzene derivative under specific conditions. For example, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives. This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Another method involves the use of elemental sulfur and alkynes in the presence of a base to form the thiophene ring. This reaction can be catalyzed by palladium complexes or other transition metals .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butoxybenzo[b]thiophene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

4-Butoxybenzo[b]thiophene-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-Butoxybenzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzo[b]thiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of a butoxy group.

    Benzo[b]thiophene-2-carboxylic acid: Lacks the butoxy group, making it less hydrophobic.

Uniqueness

The presence of the butoxy group in 4-Butoxybenzo[b]thiophene-6-carboxylic acid enhances its hydrophobicity and may influence its interaction with biological membranes and proteins. This unique feature can make it more suitable for certain applications compared to its analogs.

Eigenschaften

Molekularformel

C13H14O3S

Molekulargewicht

250.32 g/mol

IUPAC-Name

4-butoxy-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C13H14O3S/c1-2-3-5-16-11-7-9(13(14)15)8-12-10(11)4-6-17-12/h4,6-8H,2-3,5H2,1H3,(H,14,15)

InChI-Schlüssel

GQIJUMHELNXNLR-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=C2C=CSC2=CC(=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.